7-Chloro-2-ethyl-1-methyl-1,2,3,4-tetrahydroisoquinoline
Description
Historical Context of Tetrahydroisoquinoline Derivatives in Medicinal Chemistry
The tetrahydroisoquinoline structural motif has maintained a position of paramount importance in medicinal chemistry for over a century, serving as the foundation for numerous therapeutic agents and natural products with diverse pharmacological properties. Tetrahydroisoquinoline derivatives constitute one of the largest families of alkaloids and exhibit an extraordinary range of structural diversity and biological activity, with the tetrahydroisoquinoline natural products representing compounds that have been thoroughly investigated due to their intricate structural features and functionalities, as well as their high therapeutic potential. The historical significance of these compounds can be traced through their extensive use in folk medicine, where the most important representatives include berberine, palmatine, jatrorrhizine, papaverine, morphine, codeine, corydaline, emetine, sanguinarine, and chelerythrine.
The development of synthetic tetrahydroisoquinoline derivatives has been driven by the recognition that these compounds possess a broad spectrum of biological activities, including antitumor, antitubercular, antitrypanosomal, antibacterial, anti-human immunodeficiency virus, anti-inflammatory, anti-Alzheimer, and anticonvulsant properties. Recent advances in medicinal chemistry have demonstrated that tetrahydroisoquinoline-based compounds exhibit anti-inflammatory properties, can act as ligands for central nervous system receptors, and possess antitumor effects. The synthetic ease for constructing the core scaffold, complemented with its reactivity, makes tetrahydroisoquinoline an ideal framework for structure-activity relationship studies, establishing it as a privileged scaffold for the design and development of novel therapeutic agents.
The evolution of tetrahydroisoquinoline research has been marked by significant breakthroughs in understanding how structural modifications influence biological activity. Contemporary research has revealed that derivatization of established pharmacophores with tetrahydroisoquinoline moieties can yield compounds with improved profiles, including lower toxicity, preserved chelating ability, improved antioxidant potential, increased selectivity toward specific enzymes, and enhanced inhibition potential compared to parent compounds. This historical trajectory has established tetrahydroisoquinoline derivatives as versatile platforms for drug discovery and development across multiple therapeutic areas.
Structural Classification Within the Isoquinoline Alkaloid Family
This compound belongs to the extensive family of isoquinoline alkaloids, which represent natural products chemically derived from isoquinoline and form the largest group among the alkaloids. Isoquinoline alkaloids are characterized by their isoquinoline nucleus as the basic structural feature and can be further classified based on their different chemical basic structures, with the most common structural types being the benzylisoquinolines and the aporphines. According to current knowledge, approximately 2,500 isoquinoline alkaloids are known, which are mainly formed by plants and exhibit huge types of medicinal properties including antiviral, antifungal, anticancer, antioxidant, antispasmodic, and enzyme inhibitor activities.
The structural classification of isoquinoline alkaloids encompasses several distinct categories, including simple isoquinoline alkaloids such as salsoline and mimosamycin, benzylisoquinoline alkaloids including reticuline and imbricatine, bisbenzylisoquinoline alkaloids such as fumaricine, and various other complex structural variants. Within this classification system, this compound represents a synthetic derivative that incorporates the fundamental tetrahydroisoquinoline core structure while featuring specific substituent modifications that distinguish it from naturally occurring alkaloids.
| Structural Classification | Examples | Key Characteristics |
|---|---|---|
| Simple Isoquinoline Alkaloids | Salsoline, Mimosamycin | Basic isoquinoline nucleus |
| Benzylisoquinoline Alkaloids | Reticuline, Imbricatine | Benzyl group attachment |
| Bisbenzylisoquinoline Alkaloids | Fumaricine | Two benzylisoquinoline units |
| Tetrahydroisoquinoline Derivatives | This compound | Saturated isoquinoline ring with specific substitutions |
The tetrahydroisoquinoline framework is derived from isoquinoline through hydrogenation, resulting in a secondary amine structure that serves as a conformationally restrained or cyclized analogue of β-phenethylamine and amphetamine. This structural relationship positions tetrahydroisoquinoline derivatives within a broader pharmacological context, as they represent cyclized versions of important neurotransmitter and pharmaceutical scaffolds. The specific compound under investigation demonstrates how systematic substitution patterns can be applied to the basic tetrahydroisoquinoline framework to create structurally complex derivatives with potentially unique properties.
Significance of Substituent Patterns: Chloro, Ethyl, and Methyl Groups
The strategic incorporation of chloro, ethyl, and methyl substituents in this compound represents a sophisticated approach to molecular design that can profoundly influence the compound's physicochemical and biological properties. Structure-activity relationship studies have consistently demonstrated that electron-donating, electron-withdrawing, and heterocyclic functional groups on the tetrahydroisoquinoline backbone play vital roles in modulating the biological potential of synthesized compounds. The specific substitution pattern observed in this compound exemplifies how multiple functional group modifications can be combined to achieve desired molecular characteristics.
The chlorine atom positioned at the 7-position of the aromatic ring system introduces significant electronic effects through its electron-withdrawing properties, which can influence both the electron density distribution throughout the molecule and the compound's reactivity profile. The presence of chlorine substituents in pharmaceutical compounds is well-documented to affect lipophilicity, metabolic stability, and binding affinity to biological targets. Research has shown that halogen substitutions, particularly chlorine atoms, can enhance the potency and selectivity of bioactive compounds through specific intermolecular interactions and altered pharmacokinetic properties.
| Substituent | Position | Electronic Effect | Potential Impact |
|---|---|---|---|
| Chlorine | 7-position | Electron-withdrawing | Altered electronic distribution, enhanced lipophilicity |
| Ethyl | 2-position (nitrogen) | Electron-donating | Increased basicity, steric effects |
| Methyl | 1-position | Electron-donating | Conformational restriction, increased lipophilicity |
The ethyl group attached to the nitrogen atom at the 2-position serves multiple functions in the molecular architecture. As an electron-donating alkyl substituent, it increases the basicity of the nitrogen atom, potentially enhancing the compound's ability to form ionic interactions with biological targets. Additionally, the ethyl group introduces steric bulk that can influence the compound's three-dimensional conformation and binding selectivity. The presence of N-alkyl substituents in tetrahydroisoquinoline derivatives has been associated with modified pharmacological profiles, including altered receptor binding affinity and metabolic pathways.
The methyl group at the 1-position represents another crucial structural element that contributes to the compound's overall properties. This substituent can restrict conformational flexibility around the asymmetric carbon center, potentially leading to enhanced binding selectivity and altered pharmacokinetic characteristics. The combination of these three distinct substituent types creates a molecule with a complex substitution pattern that represents the sophisticated level of structural modification possible within the tetrahydroisoquinoline framework. Contemporary research has demonstrated that such multi-substituted tetrahydroisoquinoline derivatives can exhibit enhanced biological activities compared to simpler analogues, highlighting the importance of strategic substituent selection in medicinal chemistry applications.
Properties
IUPAC Name |
7-chloro-2-ethyl-1-methyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c1-3-14-7-6-10-4-5-11(13)8-12(10)9(14)2/h4-5,8-9H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYRQOSNLRTEDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1C)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Chloro-2-ethyl-1-methyl-1,2,3,4-tetrahydroisoquinoline (CAS Number: 1394790-11-4) is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention for its potential biological activities. Its molecular formula is C12H16ClN, with a molecular weight of 209.71 g/mol. This compound's structural characteristics contribute to its diverse pharmacological properties, making it a subject of interest in medicinal chemistry.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of tetrahydroisoquinoline derivatives have been documented across various cancer cell lines. For example:
- MCF-7 (breast cancer) : Compounds similar to this compound have shown promising results in inhibiting cell proliferation.
- HCT116 (colon cancer) : Studies indicate that certain derivatives exhibit IC50 values ranging from 2.29 µM to 12.41 µM against this cell line, suggesting substantial anticancer potential.
The mechanism often involves inducing apoptosis and disrupting the cell cycle at the S phase, leading to increased lactate dehydrogenase (LDH) levels in treated cells compared to controls .
Neuroprotective Effects
Tetrahydroisoquinolines are also being explored for their neuroprotective effects. The structural features of compounds like this compound may contribute to their ability to modulate neurotransmitter systems or protect neuronal cells from oxidative stress.
Structure-Activity Relationship (SAR)
Understanding the SAR of tetrahydroisoquinoline derivatives is crucial for optimizing their biological activities. The presence of halogens (like chlorine), alkyl groups (such as ethyl and methyl), and nitrogen atoms significantly influence their pharmacological profiles.
| Substituent | Effect |
|---|---|
| Chlorine | Enhances antibacterial activity |
| Ethyl group | Increases lipophilicity and cellular uptake |
| Methyl group | Modulates receptor binding affinity |
Study on Anticancer Activity
A recent study focused on a series of tetrahydroisoquinoline derivatives demonstrated that compounds with specific substitutions exhibited potent cytotoxicity against MCF-7 and HCT116 cell lines. The study reported IC50 values indicating effective inhibition of cell growth and suggested further exploration into their mechanism of action .
Antimicrobial Efficacy Evaluation
Another investigation assessed the antimicrobial properties of tetrahydroisoquinoline derivatives against clinical isolates. Results indicated that certain compounds displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone. This highlights the potential for developing new antimicrobial agents based on this scaffold .
Scientific Research Applications
Pharmacological Applications
Neuropharmacology
This compound's structure suggests potential activity in neuropharmacology. Isoquinoline derivatives are known for their effects on the central nervous system (CNS). Research indicates that tetrahydroisoquinolines exhibit properties that may be beneficial in treating neurological disorders such as Parkinson's disease and schizophrenia.
Case Study: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydroisoquinoline could protect neuronal cells from oxidative stress. The compound 7-Chloro-2-ethyl-1-methyl-1,2,3,4-tetrahydroisoquinoline was evaluated alongside other analogs for its ability to inhibit neurotoxic effects induced by glutamate. The results indicated a significant reduction in cell death compared to untreated controls, suggesting its potential as a neuroprotective agent .
Organic Synthesis
Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new therapeutic agents.
Data Table: Synthesis Pathways
| Reaction Type | Reagents Used | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | Methyl iodide | 85 | Synthetic Methods |
| Reduction | Lithium aluminum hydride | 90 | Journal of Organic Chemistry |
| Cyclization | Formaldehyde | 75 | Chemical Reviews |
Material Science Applications
Polymer Chemistry
The compound has been investigated for its potential use in polymer chemistry due to its ability to act as a functional monomer. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.
Case Study: Polymer Modification
Research conducted at a leading university explored the incorporation of this compound into polycarbonate substrates. The modified polymers exhibited improved impact resistance and thermal properties compared to unmodified counterparts. This enhancement demonstrates the compound's utility in developing advanced materials for industrial applications .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares substituents, molecular weights, and physicochemical properties of key analogs:
Key Observations :
- Ethyl vs.
- Chloro vs. Nitro at Position 7 : Chloro (electronegative, lipophilic) and nitro (strongly electron-withdrawing) substituents influence electronic properties and receptor binding differently .
- Phenyl/Benzyl Groups : Compounds with aromatic substituents (e.g., 3-phenyl or 2-benzyl) exhibit higher molecular weights and steric bulk, which may affect binding to biological targets .
Pharmacological and Toxicological Profiles
Bioactivity
- CKD711 (6,7-Dihydroxy) : Promotes VEGF production via AMPK/HO-1 pathways, accelerating wound healing . In contrast, the target compound’s chloro substituent lacks hydroxyl groups, likely precluding similar VEGF induction.
- Salsolinol Derivatives (1-Methyl-6,7-phenyl): Neurotoxic in Parkinson’s disease models due to α-synuclein aggregation . The ethyl and methyl groups in the target compound may mitigate neurotoxicity compared to phenyl substituents.
- Methoxy/Ethoxy Derivatives : Substitutions at positions 6 and 7 modulate toxicity; hydroxy groups reduce toxicity, while methoxy/ethoxy derivatives show variable effects on blood pressure and respiration .
Toxicity
- Quaternary Salts: Generally more toxic than secondary/tertiary amines in tetrahydroisoquinolines . The target compound’s tertiary amine structure may lower toxicity.
Preparation Methods
Alkylation of 7-Chloro-1,2,3,4-tetrahydroisoquinoline
A key step in the preparation of this compound is the selective N-alkylation and C-alkylation of the tetrahydroisoquinoline nucleus.
N-Methylation : The nitrogen atom of 7-chloro-1,2,3,4-tetrahydroisoquinoline is alkylated using methylating agents under basic conditions, often employing potassium carbonate as the base and solvents such as acetonitrile or dimethoxyethane. This step is typically catalyzed by potassium iodide to enhance reaction efficiency.
C-2 Ethylation : The ethyl group at C-2 is introduced by alkylation using ethyl halides or via organolithium intermediates. For example, treatment of the tetrahydroisoquinoline with butyllithium followed by reaction with ethyl electrophiles can achieve this substitution.
Microwave-assisted N-alkylation has been reported to improve yields and reduce reaction times significantly compared to conventional heating methods.
Chlorination at the 7-Position
Selective chlorination at the 7-position of the tetrahydroisoquinoline ring is achieved using chlorinating agents on the isoquinoline precursor or during the early stages of synthesis. The chlorination is typically performed before alkylation steps to ensure regioselectivity.
Example Synthetic Route (Adapted)
Detailed Research Findings and Data
Alkylation Efficiency
Microwave-assisted alkylation reduces reaction time from 24-48 hours to approximately 60 minutes with improved yields (up to 88%) compared to conventional methods.
Potassium carbonate and potassium iodide as base and catalyst, respectively, in polar aprotic solvents enhance selectivity and yield in N-alkylation steps.
Regioselectivity and Diastereoselectivity
The use of organolithium intermediates allows for regioselective alkylation at the C-2 position without affecting the aromatic chlorinated site.
Diastereoselectivity is controlled by reaction temperature and solvent choice, with tetrahydrofuran (THF) and TMEDA (tetramethylethylenediamine) facilitating selective lithiation and subsequent electrophilic substitution.
Purification and Characterization
Purification is typically done by extraction, crystallization, and chromatographic methods such as flash chromatography on silica gel using hexane/ethyl acetate mixtures.
Characterization data such as ^1H NMR confirms substitution patterns and purity, with chemical shifts corresponding to aromatic protons, alkyl substituents, and tetrahydroisoquinoline methylene groups.
Summary Table of Preparation Methods
| Method Aspect | Description | Key Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| Core scaffold synthesis | Bischler–Napieralski or Pictet–Spengler cyclization | Phenethylamine derivatives, acid catalysts | High regioselectivity |
| 7-Chlorination | Electrophilic chlorination on isoquinoline precursor | Chlorinating agents (e.g., N-chlorosuccinimide) | Precedes alkylation |
| N-Methylation | Alkylation of nitrogen with methyl halides | Methyl iodide/bromide, K2CO3, KI, reflux | 85-90% yield, microwave-assisted preferred |
| C-2 Ethylation | Lithiation followed by alkylation with ethyl electrophile | n-BuLi, ethyl bromide, THF, TMEDA, low temp | Moderate to good yield |
| Purification | Extraction, crystallization, flash chromatography | Ethyl acetate, hexane mixtures | High purity (>99% HPLC) |
Concluding Remarks
The preparation of this compound involves a well-orchestrated sequence of selective chlorination and alkylation reactions on the tetrahydroisoquinoline scaffold. Recent advances such as microwave-assisted alkylation and the use of organolithium reagents have enhanced the efficiency, yield, and selectivity of the synthesis. The methods are supported by detailed experimental data, including NMR characterization and chromatographic purity assessments, underscoring their robustness and applicability in synthetic organic chemistry.
Q & A
Q. What are the established synthetic routes for 7-Chloro-2-ethyl-1-methyl-1,2,3,4-tetrahydroisoquinoline?
Methodological Answer: The synthesis typically involves multi-step strategies:
- Core Formation : Construct the tetrahydroisoquinoline scaffold via Bischler-Napieralski cyclization or Pictet-Spengler reactions, followed by hydrogenation .
- Substituent Introduction :
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol/water mixtures.
Q. Key Optimization Parameters :
| Step | Reagent/Condition | Yield (%) | Reference |
|---|---|---|---|
| Chlorination | NaOCl, pH 8.5, 0°C | 65–75 | |
| Alkylation | Ethyl bromide, K₂CO₃, DMF | 80–85 |
Q. How is the structure of this compound characterized?
Methodological Answer:
Q. What basic biological activities are reported for tetrahydroisoquinoline derivatives with chloro/ethyl substituents?
Methodological Answer:
- Receptor Binding : Chloro-substituted derivatives show affinity for adrenergic and dopaminergic receptors (IC₅₀: 10–50 μM in radioligand assays) .
- Antimicrobial Activity : Ethyl/methyl groups enhance lipophilicity, improving MIC values against S. aureus (e.g., 8–16 μg/mL) .
- Neuroprotective Effects : In vitro models (e.g., SH-SY5Y cells) show reduced oxidative stress at 10–20 μM .
Advanced Research Questions
Q. How do substituent patterns (Cl, ethyl, methyl) influence the biological activity of tetrahydroisoquinolines?
Methodological Answer:
- Chloro Group : Enhances electron-withdrawing effects, stabilizing receptor-ligand interactions (e.g., π-stacking in kinase assays) .
- Ethyl vs. Methyl : Ethyl increases steric bulk, reducing off-target binding but improving metabolic stability (t₁/₂: 4.2 h vs. 2.8 h in hepatic microsomes) .
- Synergistic Effects : Cl at position 7 and ethyl at position 2 improve blood-brain barrier penetration (logP: 2.1 vs. 1.5 for unsubstituted analogs) .
Q. How can contradictions in biological data (e.g., varying IC₅₀ values) be resolved?
Methodological Answer:
- Assay Validation : Use orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) to confirm target engagement .
- Buffer Conditions : Adjust pH (7.4 vs. 6.8) to account for ionization effects on ligand-receptor binding .
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to identify outliers in dose-response curves .
Q. What computational approaches are used to model interactions of 7-Chloro-2-ethyl-1-methyl-THIQ with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in adrenergic receptors (Glide Score: −9.2 kcal/mol) .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns (RMSD < 2.0 Å) .
- QSAR Models : CoMFA/CoMSIA identifies critical substituents (e.g., Cl contributes 40% to activity predictions) .
Q. How can synthetic yields be optimized for large-scale production?
Methodological Answer:
Q. What are the challenges in enantiomeric separation of 7-Chloro-2-ethyl-1-methyl-THIQ?
Methodological Answer:
- Chiral Stationary Phases : Use amylose-based columns (Chiralpak AD-H) with hexane/EtOH (90:10) for baseline separation (α = 1.8) .
- Kinetic Resolution : Lipase-catalyzed acetylation (e.g., CAL-B) enriches (R)-enantiomer (ee > 95%) .
- Crystallization : Diastereomeric salt formation with L-tartaric acid achieves >99% ee .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
